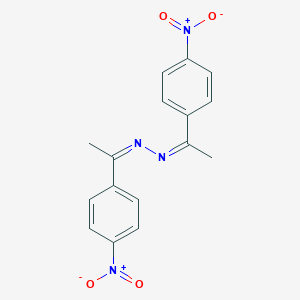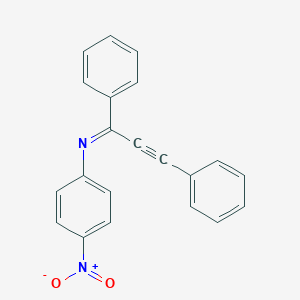![molecular formula C19H27NO2 B274393 3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
3-[(2-Ethoxybenzyl)amino]-1-adamantanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Ethoxybenzyl)amino]-1-adamantanol, also known as AEB071, is a small molecule inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in regulating various cellular processes, including proliferation, differentiation, apoptosis, and inflammation. AEB071 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and transplant rejection.
作用机制
3-[(2-Ethoxybenzyl)amino]-1-adamantanol is a selective inhibitor of PKC, specifically targeting the PKCα, PKCβ, and PKCθ isoforms. PKC plays a crucial role in the activation of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation. This compound inhibits PKC activity by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses. This compound has also been shown to reduce inflammation and cytokine production in animal models of autoimmune disorders.
实验室实验的优点和局限性
3-[(2-Ethoxybenzyl)amino]-1-adamantanol has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective tool for studying PKC signaling pathways. This compound is also highly selective for PKC isoforms, thereby minimizing off-target effects. However, one limitation of this compound is its relatively low potency compared to other PKC inhibitors, which may require higher concentrations to achieve the desired effect.
未来方向
There are several future directions for research on 3-[(2-Ethoxybenzyl)amino]-1-adamantanol. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment in cancer and autoimmune disorders. Finally, the combination of this compound with other targeted therapies or immunotherapies may enhance its therapeutic efficacy in various diseases.
合成方法
The synthesis of 3-[(2-Ethoxybenzyl)amino]-1-adamantanol is a multi-step process that involves the reaction of 2-ethoxybenzylamine with adamantane-1-carboxylic acid, followed by a series of chemical transformations, including oxidation, reduction, and protection/deprotection steps. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
3-[(2-Ethoxybenzyl)amino]-1-adamantanol has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects in preclinical studies. This compound has been tested in clinical trials for the treatment of various cancers, including breast cancer, melanoma, and lymphoma, as well as autoimmune disorders such as psoriasis and multiple sclerosis.
属性
分子式 |
C19H27NO2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
3-[(2-ethoxyphenyl)methylamino]adamantan-1-ol |
InChI |
InChI=1S/C19H27NO2/c1-2-22-17-6-4-3-5-16(17)12-20-18-8-14-7-15(9-18)11-19(21,10-14)13-18/h3-6,14-15,20-21H,2,7-13H2,1H3 |
InChI 键 |
DNQFOLNHDMVUHM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)(C3)O |
规范 SMILES |
CCOC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)(C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)
![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)

![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)


![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)


![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)

![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)